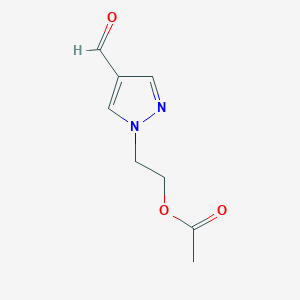

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate

CAS No.: 1315367-26-0

Cat. No.: VC3389561

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315367-26-0 |

|---|---|

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | 2-(4-formylpyrazol-1-yl)ethyl acetate |

| Standard InChI | InChI=1S/C8H10N2O3/c1-7(12)13-3-2-10-5-8(6-11)4-9-10/h4-6H,2-3H2,1H3 |

| Standard InChI Key | GJNWFGFRZMKZAQ-UHFFFAOYSA-N |

| SMILES | CC(=O)OCCN1C=C(C=N1)C=O |

| Canonical SMILES | CC(=O)OCCN1C=C(C=N1)C=O |

Introduction

Chemical Structure and Properties

Structural Information

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is characterized by a pyrazole ring with a formyl group at the 4-position and an ethyl acetate moiety connected to the nitrogen at position 1. The compound has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol . The structure contains three oxygen atoms, two nitrogen atoms, and eight carbon atoms arranged in a specific configuration that contributes to its chemical properties and potential biological activities.

Chemical Identifiers

The compound is uniquely identified through various chemical notation systems:

-

InChI: InChI=1S/C8H10N2O3/c1-7(12)13-3-2-10-5-8(6-11)4-9-10/h4-6H,2-3H2,1H3

-

CAS Number: 1315367-26-0

Physical Properties

The physical properties of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate can be inferred from its structure, though specific experimental data is limited in the available literature. As a pyrazole derivative with moderate molecular weight, it likely exists as a solid at room temperature with solubility characteristics influenced by its polar functional groups including the formyl and acetate moieties.

Spectroscopic Properties

The predicted collision cross-section (CCS) values for various adducts of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate have been calculated and are presented in Table 1 .

Table 1: Predicted Collision Cross Section Values for 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 183.07642 | 138.8 |

| [M+Na]⁺ | 205.05836 | 149.1 |

| [M+NH₄]⁺ | 200.10296 | 144.7 |

| [M+K]⁺ | 221.03230 | 146.5 |

| [M-H]⁻ | 181.06186 | 137.3 |

| [M+Na-2H]⁻ | 203.04381 | 142.7 |

| [M]⁺ | 182.06859 | 139.4 |

| [M]⁻ | 182.06969 | 139.4 |

These CCS values are particularly useful in analytical chemistry, especially for mass spectrometry applications, as they provide information about the three-dimensional size and shape of the molecule in gas phase, which can aid in identification and characterization.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate can be understood by examining its functional groups:

-

The formyl group at the 4-position of the pyrazole ring is an aldehyde that can undergo typical carbonyl reactions, including nucleophilic addition, oxidation to carboxylic acid, and reduction to alcohol.

-

The acetate group can undergo hydrolysis to produce the corresponding alcohol and acetic acid.

-

The pyrazole ring itself has aromatic characteristics and can participate in various electrophilic substitution reactions, though with different reactivity patterns compared to benzene due to the presence of the nitrogen atoms.

Biological Activities and Applications

Pharmaceutical Applications

Based on the documented activities of related pyrazole compounds, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate could serve as:

-

A lead compound for drug discovery programs targeting various diseases

-

An intermediate in the synthesis of more complex bioactive molecules

-

A building block for combinatorial chemistry approaches to identify novel pharmaceutical agents

The pyrazole scaffold is found in several marketed drugs, including the non-steroidal anti-inflammatory drug celecoxib and the antipsychotic risperidone, highlighting the pharmaceutical relevance of this structural class.

Industrial and Research Applications

Beyond pharmaceutical applications, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate and related pyrazole derivatives have potential uses in:

-

Material science applications, including light-emitting diodes and liquid crystals

-

Organic synthesis as versatile building blocks

-

Coordination chemistry due to the nitrogen atoms' metal-binding capabilities

The formyl group provides a reactive handle that can be further derivatized to access a diverse array of structural analogs with potentially enhanced or novel properties.

Structure-Activity Relationships

Structural Features and Biological Activity

The relationship between the structure of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate and its potential biological activities can be analyzed by considering its key structural components:

-

The pyrazole ring serves as the core scaffold and contributes to the compound's ability to interact with biological targets. The heterocyclic nature of pyrazole, with its two adjacent nitrogen atoms, can form hydrogen bonds with amino acid residues in proteins.

-

The formyl group at the 4-position introduces additional hydrogen bond accepting capability and reactivity, potentially enhancing interactions with biological targets.

-

The ethyl acetate moiety at the N1 position may influence the compound's pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability.

Comparison with Related Compounds

Related compounds, such as methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate (CAS: 1215295-99-0), share structural similarities with 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate but differ in the length of the carbon chain and the position of the ester group . These subtle structural differences can significantly impact biological activity and physicochemical properties.

The broader class of 1,3,4-trisubstituted pyrazoles has been studied for their physical properties, including densities and viscosities in various solvents, which provides insights into their molecular interactions and potential applications . The data from these studies suggest that solute-solvent interactions are influenced by the specific substitution pattern on the pyrazole ring, which could be relevant for understanding the behavior of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate in different environments.

Research Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume